molecular formula C28H28N4O4S B11640439 5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline

5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline

Cat. No.: B11640439
M. Wt: 516.6 g/mol
InChI Key: ZMXHFIWEYLGTRJ-UHFFFAOYSA-N
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Description

5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the sulfonylation of piperazine with naphthalene-2-sulfonyl chloride, followed by nitration and subsequent coupling with N-(1-phenylethyl)aniline. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of halogenated derivatives or further nitrated products.

Mechanism of Action

The mechanism of action of 5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to selectively bind to certain receptors and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C28H28N4O4S

Molecular Weight

516.6 g/mol

IUPAC Name

5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-nitro-N-(1-phenylethyl)aniline

InChI

InChI=1S/C28H28N4O4S/c1-21(22-7-3-2-4-8-22)29-27-20-25(12-14-28(27)32(33)34)30-15-17-31(18-16-30)37(35,36)26-13-11-23-9-5-6-10-24(23)19-26/h2-14,19-21,29H,15-18H2,1H3

InChI Key

ZMXHFIWEYLGTRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)[N+](=O)[O-]

Origin of Product

United States

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